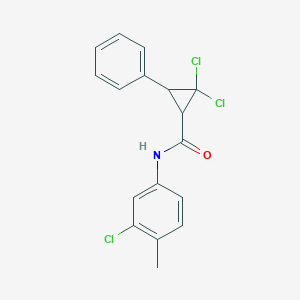
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide, also known as DCDP, is a synthetic compound that belongs to the class of cyclopropane carboxamides. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用機序
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide is a potent inhibitor of the protein kinase CK2, which is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis by activating caspases. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and specific inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one of the limitations is that this compound has low solubility in water, which can make it difficult to use in certain assays. Furthermore, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more potent and specific inhibitors of CK2 based on the structure of this compound. Furthermore, future studies should focus on the in vivo efficacy and safety of this compound in animal models. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in various research applications.
合成法
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide can be synthesized using a multi-step process starting from 3-chloro-4-methylphenol. The first step involves the conversion of 3-chloro-4-methylphenol to 3-chloro-4-methylphenylacetic acid, which is then converted to 3-chloro-4-methylphenylacetyl chloride. The next step involves the reaction of 3-chloro-4-methylphenylacetyl chloride with phenylcyclopropanecarboxamide in the presence of a base to yield this compound.
科学的研究の応用
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
分子式 |
C17H14Cl3NO |
|---|---|
分子量 |
354.7 g/mol |
IUPAC名 |
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H14Cl3NO/c1-10-7-8-12(9-13(10)18)21-16(22)15-14(17(15,19)20)11-5-3-2-4-6-11/h2-9,14-15H,1H3,(H,21,22) |
InChIキー |
YLTOZTQZBJEWDM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C(C2(Cl)Cl)C3=CC=CC=C3)Cl |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C(C2(Cl)Cl)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(dimethylamino)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298229.png)
![2-(3-{[3-(dimethylamino)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide](/img/structure/B298230.png)
![5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298232.png)
![3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one](/img/structure/B298233.png)
![2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B298236.png)
![2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide](/img/structure/B298237.png)
![5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B298238.png)
![ethyl (2Z)-2-[(2-methoxynaphthalen-1-yl)methylidene]-7-methyl-5-(naphthalen-1-yl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298239.png)
![2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B298242.png)
![3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone](/img/structure/B298245.png)
![Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate](/img/structure/B298246.png)
![4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B298248.png)
![ethyl 2-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298251.png)
![4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B298252.png)